Phosphatidic Acid Formation Inhibition: Lisofylline Demonstrates >800-Fold Greater Potency Than Pentoxifylline
In a direct head-to-head comparison using murine P388 monocytic leukemia cells stimulated with bacterial lipopolysaccharide (LPS), lisofylline inhibited phosphatidic acid (PA) formation with an IC₅₀ of 0.6 µM, while pentoxifylline required an IC₅₀ of 500 µM to achieve the same effect—an >800-fold potency differential [1]. This difference translates into a qualitative functional divergence: lisofylline, but not pentoxifylline, protected BALB/c mice from endotoxin lethality when administered 4 hours after LPS challenge, an effect independent of TNF-α suppression [1].
| Evidence Dimension | Inhibition of LPS-stimulated phosphatidic acid formation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.6 µM (lisofylline) |
| Comparator Or Baseline | IC₅₀ = 500 µM (pentoxifylline, same assay) |
| Quantified Difference | >800-fold greater potency for lisofylline |
| Conditions | Murine P388 monocytic leukemia cells; LPS stimulation; in vitro |
Why This Matters
For research programs targeting lipid-mediated inflammatory signaling pathways, the >800-fold potency gap means pentoxifylline is functionally inactive as a PA formation inhibitor at therapeutically relevant concentrations—lisofylline is the requisite tool compound.
- [1] Rice GC, Brown PA, Nelson RJ, Bianco JA, Singer JW, Bursten S. Protection from endotoxic shock in mice by pharmacologic inhibition of phosphatidic acid. Proc Natl Acad Sci U S A. 1994;91(9):3857-3861. doi:10.1073/pnas.91.9.3857 View Source
